2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is characterized by a benzene ring substituted with a sulfonyl chloride group and a 2-methyl-1,3-oxazol-5-yl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves heating the sulfonic acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to yield the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of 2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.
Reduction: The compound can be reduced to form the corresponding sulfonic acid or amine derivatives.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form sulfonate esters, sulfonamides, or thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like methanol (CH3OH), ammonia (NH3), or thiophenol (C6H5SH) can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Sulfonamides: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Scientific Research Applications
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is similar to other sulfonyl chloride derivatives, such as benzenesulfonyl chloride and tosyl chloride. its unique structural features, including the presence of the 2-methyl-1,3-oxazol-5-yl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity, making it a valuable compound in specific research applications.
Comparison with Similar Compounds
Benzenesulfonyl chloride
Tosyl chloride
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonic acid
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Properties
IUPAC Name |
2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-13-8(2)16-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILLWFJVMQMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202155 | |
Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268334-77-5 | |
Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268334-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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